

A Technical Guide to H-Tyr(Bzl)-OH for Research Applications

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Compound of Interest

Compound Name: H-Tyr(Bzl)-OH

Cat. No.: B554735

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **H-Tyr(Bzl)-OH**, a key building block in peptide synthesis for a wide range of research applications. This document details major suppliers, technical specifications, experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its application in studying critical signaling pathways.

Core Concepts: The Role of H-Tyr(Bzl)-OH in Peptide Synthesis

H-Tyr(Bzl)-OH, or O-Benzyl-L-tyrosine, is a protected amino acid derivative crucial for the synthesis of peptides containing tyrosine residues. The benzyl (Bzl) group protects the hydroxyl moiety of the tyrosine side chain, preventing unwanted side reactions during the peptide chain elongation process. This protection is typically removed during the final cleavage step, yielding the native tyrosine residue in the final peptide. Its application is particularly significant in the synthesis of peptides designed to study or modulate biological processes involving tyrosine phosphorylation, a key event in many cellular signaling pathways.

Key Suppliers and Product Specifications

Sourcing high-quality **H-Tyr(Bzl)-OH** is critical for the successful synthesis of pure peptides. The following table summarizes key information for this reagent from several prominent suppliers to aid in the selection process for research purposes.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Additional Notes
MedChem Express	H-Tyr(Bzl)-OH	16652-64-5	C ₁₆ H ₁₇ NO ₃	271.31	>98.0%	Often used in the synthesis of bioactive peptides and for drug discovery research. [1]
Aapptec	H-Tyr(Bzl)-OH	16652-64-5	C ₁₆ H ₁₇ NO ₃	271.3	Lot-specific	A well-established supplier of amino acids and reagents for peptide synthesis. [2]

						Note: This is the D-isomer, which is useful for creating peptides with increased stability against enzymatic degradation. [3]
Santa Cruz Biotechnology	H-D-Tyr(Bzl)-OH	65733-15-5	$C_{16}H_{17}NO_3$	271.3	Lot-specific	
						Provides general chemical properties and synthesis information. [4]
ChemicalBook	H-TYR(BZL)-OH	16652-64-5	$C_{16}H_{17}NO_3$	271.31	≥98%	

Note: Purity and pricing information are subject to change and may vary by lot and quantity. It is recommended to request a certificate of analysis for lot-specific data.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Tyr(Bzl)-OH

The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing a tyrosine residue using the Fmoc/tBu strategy, incorporating Fmoc-Tyr(Bzl)-OH. This protocol is intended as a guide and may require optimization based on the specific peptide sequence and scale of the synthesis.

Materials and Reagents:

- Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
- Fmoc-protected amino acids (including Fmoc-Tyr(Bzl)-OH)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Piperidine, 20% (v/v) in DMF
- Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
- Cold diethyl ether
- Acetonitrile (ACN) and water (HPLC grade)
- Trifluoroacetic acid (TFA), 0.1% for HPLC

Procedure:

- Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
 - Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).
- Amino Acid Coupling (for Fmoc-Tyr(Bzl)-OH and other amino acids):
 - In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin substitution), HBTU or HATU (0.95 equivalents to the amino acid), and DIPEA (2

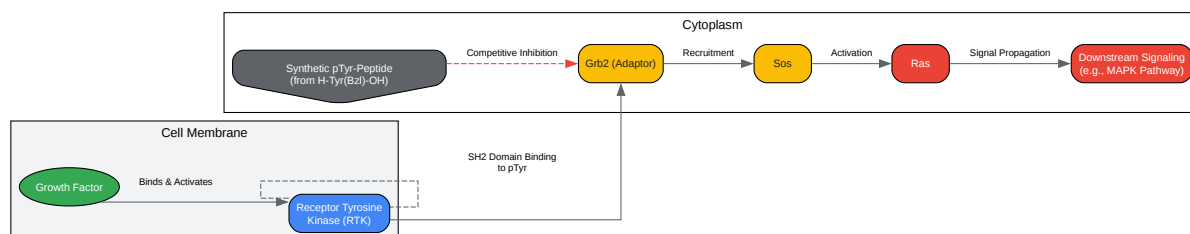
equivalents to the amino acid) in DMF.

- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
- (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction.
- Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
- Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2).
- Cleavage and Deprotection:
 - Wash the resin with dichloromethane (DCM) and dry under vacuum.
 - Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
 - Dry the crude peptide pellet.
- Purification and Analysis:
 - Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Application in Signaling Pathway Research: Targeting SH2 Domains

Peptides containing phosphotyrosine (pTyr) are critical tools for studying protein-protein interactions within signaling pathways, particularly those mediated by Src Homology 2 (SH2) domains.[5][6] SH2 domains are structural motifs found in many intracellular signaling proteins that specifically recognize and bind to pTyr-containing sequences on other proteins, leading to the assembly of signaling complexes and the propagation of downstream signals.

Synthetic peptides containing tyrosine, which can be subsequently phosphorylated, are used to investigate the binding specificity of different SH2 domains, to develop inhibitors of specific SH2 domain interactions, and to probe the functional consequences of these interactions. The synthesis of these peptides often employs protected tyrosine derivatives like **H-Tyr(Bzl)-OH**.

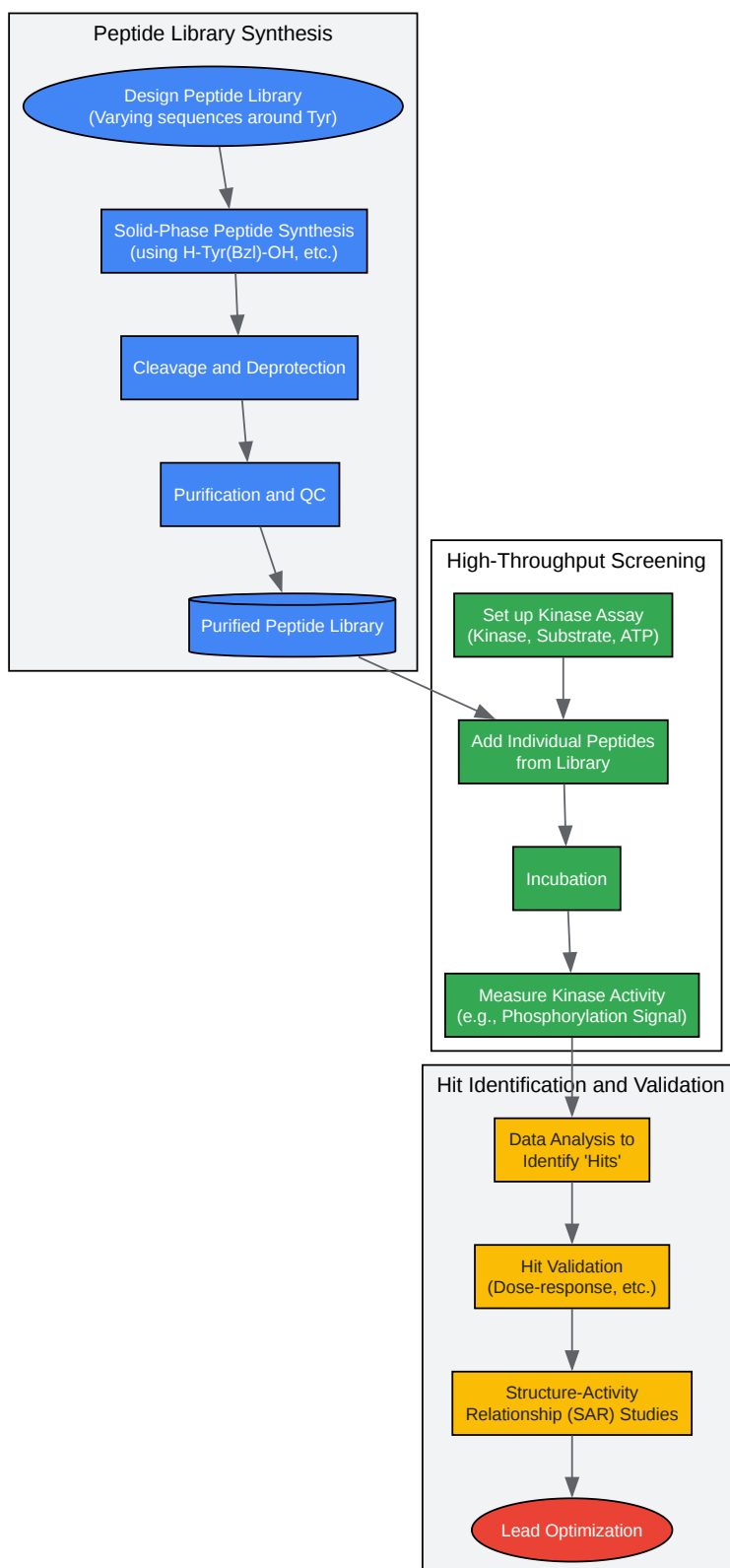


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Diagram 1: Simplified signaling pathway involving an SH2 domain-containing protein (Grb2) and the inhibitory action of a synthetic phosphotyrosine peptide.

Experimental Workflow: Screening of a Synthetic Peptide Library for Kinase Inhibitors

The synthesis of peptide libraries using building blocks like **H-Tyr(Bzl)-OH** is a powerful strategy for discovering novel enzyme inhibitors, including for protein tyrosine kinases. The following diagram illustrates a typical workflow for the screening of a synthetic peptide library to identify potential kinase inhibitors.



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Diagram 2: A generalized workflow for the synthesis and screening of a peptide library to identify kinase inhibitors.

This guide provides a foundational understanding of the role of **H-Tyr(Bzl)-OH** in research, from sourcing the raw material to its application in cutting-edge drug discovery and cell signaling research. For specific applications, further optimization of the provided protocols may be necessary.

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